2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Chlorination: The thiophene ring is chlorinated at the 2 and 5 positions using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Amidation: The chlorinated thiophene is then reacted with 4-(methylsulfonyl)aniline to form the desired carboxamide derivative. This step typically requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted thiophene derivative, while oxidation would produce a sulfone derivative.
Scientific Research Applications
Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological research: The compound can be used to study the effects of thiophene derivatives on biological systems, including their potential as anti-inflammatory, antimicrobial, or anticancer agents.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the target and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorothiophene: A simpler derivative with only chlorine substituents on the thiophene ring.
4-(methylsulfonyl)aniline: The amine precursor used in the synthesis of the carboxamide derivative.
Thiophene-3-carboxamide: A related compound with a carboxamide group on the thiophene ring but without the chlorine and methylsulfonyl substituents.
Uniqueness
2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of both chlorine and methylsulfonyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,5-dichloro-N-(4-methylsulfonylphenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S2/c1-20(17,18)8-4-2-7(3-5-8)15-12(16)9-6-10(13)19-11(9)14/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYPIUPHTUBIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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